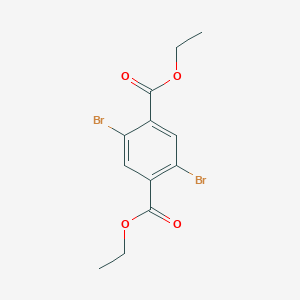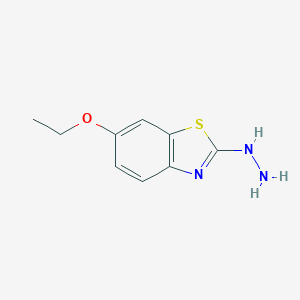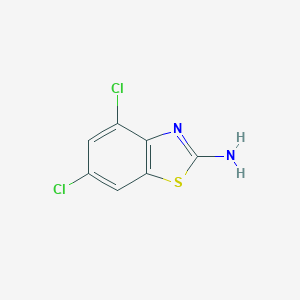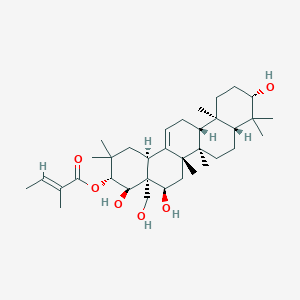
Diethyl-2,5-Dibromterephthalat
Übersicht
Beschreibung
Diethyl 2,5-Dibromoterephthalate is an organic compound with the molecular formula C12H12Br2O4. It is a derivative of terephthalic acid, where two bromine atoms are substituted at the 2 and 5 positions of the benzene ring, and the carboxyl groups are esterified with ethanol. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including materials science and pharmaceuticals .
Wissenschaftliche Forschungsanwendungen
Diethyl 2,5-Dibromoterephthalate has several applications in scientific research:
Materials Science: It is used as a precursor for the synthesis of high-performance polymers and materials with enhanced thermal and mechanical properties.
Organic Electronics: The compound is used in the development of organic solar cells and light-emitting diodes (LEDs) due to its electronic properties.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including potential anticancer and antimicrobial agents.
Catalysis: The compound is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the catalysts
Wirkmechanismus
Target of Action
Diethyl 2,5-Dibromoterephthalate is an organic intermediate It is used in the preparation of various materials, suggesting that its targets could be the components of these materials .
Mode of Action
As an organic intermediate, it likely interacts with its targets through chemical reactions, contributing to the formation of the final products .
Biochemical Pathways
As an organic intermediate, it is involved in the synthesis of high-efficiency wear-resistant roller materials, organic solar cell receptor materials, and perovskite battery electron transport layer materials .
Result of Action
Its use in the synthesis of various materials suggests that it contributes to the properties of these materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl 2,5-Dibromoterephthalate can be synthesized through the bromination of diethyl terephthalate. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 5 positions .
Industrial Production Methods
Industrial production of Diethyl 2,5-Dibromoterephthalate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or distillation to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2,5-Dibromoterephthalate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form diethyl terephthalate or other derivatives.
Oxidation Reactions: The ester groups can be oxidized to form carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, sodium thiolate, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.
Major Products Formed
Substitution Reactions: Products include diethyl 2,5-diaminoterephthalate, diethyl 2,5-dithioterephthalate, and diethyl 2,5-dialkoxyterephthalate.
Reduction Reactions: The major product is diethyl terephthalate.
Oxidation Reactions: The major product is 2,5-dibromoterephthalic acid.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl Terephthalate: Lacks the bromine substituents, making it less reactive in substitution reactions.
Diethyl 2,5-Dichloroterephthalate: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and properties.
Diethyl 2,5-Diiodoterephthalate: Contains iodine atoms, which are larger and more reactive than bromine, affecting the compound’s behavior in chemical reactions
Uniqueness
Diethyl 2,5-Dibromoterephthalate is unique due to the presence of bromine atoms, which provide a balance between reactivity and stability. This makes it a versatile intermediate for various chemical transformations and applications in different fields .
Eigenschaften
IUPAC Name |
diethyl 2,5-dibromobenzene-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Br2O4/c1-3-17-11(15)7-5-10(14)8(6-9(7)13)12(16)18-4-2/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRSDHICEYICMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1Br)C(=O)OCC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Br2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80622921 | |
| Record name | Diethyl 2,5-dibromobenzene-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18013-97-3 | |
| Record name | Diethyl 2,5-dibromobenzene-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















